
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfanyl group, an oxo group, and a carbonitrile group attached to the indole ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline, the process may involve:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the indole ring.
Functional Group Modification: Introduction of the methylsulfanyl, oxo, and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired product, often involving nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile: Lacks the methylsulfanyl group.
3-Methyl-3-(methylsulfanyl)-2-oxo-1H-indole-4-carbonitrile: Different oxidation state of the indole ring.
3-Methyl-3-(methylsulfanyl)-2-hydroxy-2,3-dihydro-1H-indole-4-carbonitrile: Hydroxyl group instead of the oxo group.
Uniqueness
The presence of the methylsulfanyl group in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile distinguishes it from other similar compounds, potentially imparting unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
61394-72-7 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-methyl-3-methylsulfanyl-2-oxo-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-11(15-2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
QPUGQKMJXWQTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2NC1=O)C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
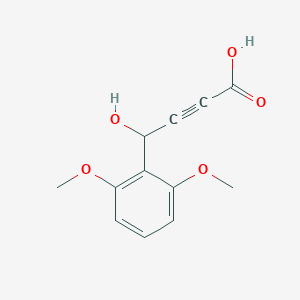
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
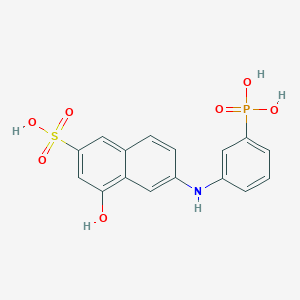

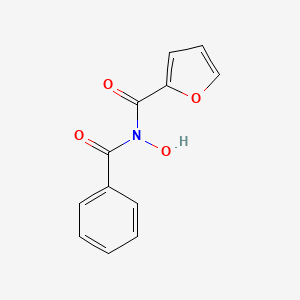
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
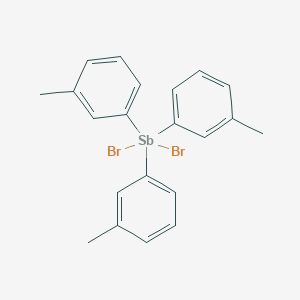

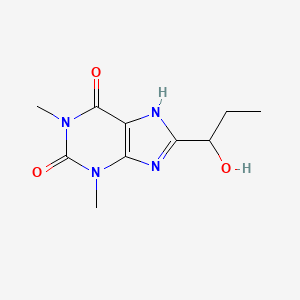
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
